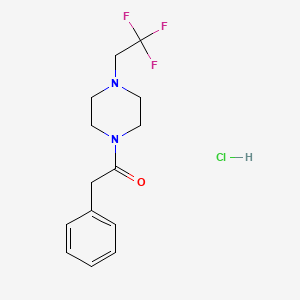![molecular formula C21H25ClN6O4 B2859706 methyl (8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate CAS No. 851940-47-1](/img/structure/B2859706.png)
methyl (8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a piperazine ring, a purine ring, and an acetate group. Piperazine is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance . The purine ring is a key component of many biological molecules, including DNA and RNA. The acetate group is often used in organic chemistry as a good leaving group or as a protecting group for alcohols.
Aplicaciones Científicas De Investigación
Synthesis and Polymer Applications
Polyamides Containing Theophylline and Piperazine Units
Research by Hattori and Kinoshita (1979) delved into the synthesis of polyamides incorporating theophylline and piperazine derivatives. These polyamides, characterized by their solubility in DMSO, formic acid, and water for certain derivatives, highlight the potential of integrating complex organic molecules into polymers for enhanced material properties. This work indicates a pathway for developing new materials with tailored chemical and physical properties for industrial and biomedical applications (Hattori & Kinoshita, 1979).
Medicinal Chemistry and Drug Design
Antagonistic Properties of Piperazine Derivatives
Shim et al. (2002) investigated the molecular interaction of a piperazine derivative with the CB1 cannabinoid receptor, revealing insights into the structural basis of antagonist activity. The study underscores the therapeutic potential of piperazine derivatives in designing drugs targeting cannabinoid receptors, which could be pivotal for treating diseases related to the endocannabinoid system (Shim et al., 2002).
Synthesis of Xanthene Derivatives for Antiasthmatic Activity
A study by Bhatia et al. (2016) on the development of xanthene derivatives, incorporating piperazine units, for their antiasthmatic activity illustrates the potential of such compounds in pharmacological applications. These findings suggest a promising avenue for the development of new treatments for asthma and related respiratory conditions (Bhatia et al., 2016).
Chemical Transformations and Synthesis
1-Organosulfonyl-2-sila-5-piperazinones Synthesis
Research by Shipov et al. (2013) focused on synthesizing and characterizing 1-organosulfonyl-2-sila-5-piperazinones, demonstrating the utility of these compounds in various synthetic applications. This work contributes to the field of organometallic chemistry, offering new methods for constructing complex molecules with potential applications in catalysis, material science, and pharmaceutical synthesis (Shipov et al., 2013).
Propiedades
IUPAC Name |
methyl 2-[8-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN6O4/c1-24-19-18(20(30)25(2)21(24)31)28(13-17(29)32-3)16(23-19)12-26-7-9-27(10-8-26)15-6-4-5-14(22)11-15/h4-6,11H,7-10,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMOSEBKECIMMLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C4=CC(=CC=C4)Cl)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[8-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]-N'-[2-(methylthio)phenyl]ethanediamide](/img/structure/B2859623.png)
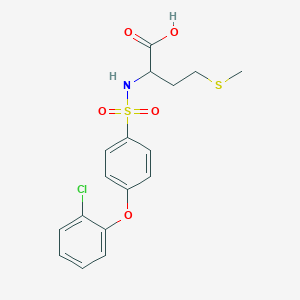
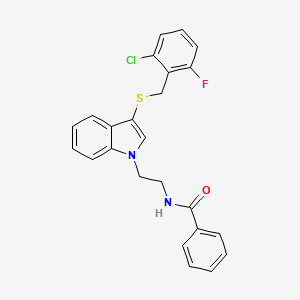
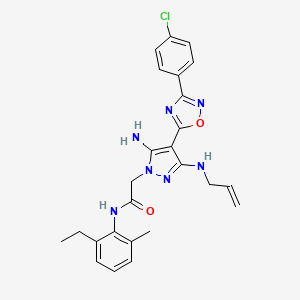
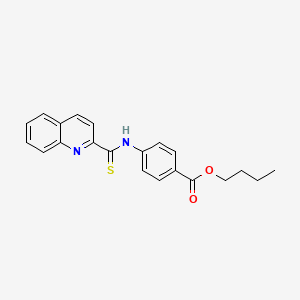
![{2-[(2-Methyl-2-propen-1-yl)oxy]phenyl}amine hydrochloride](/img/no-structure.png)
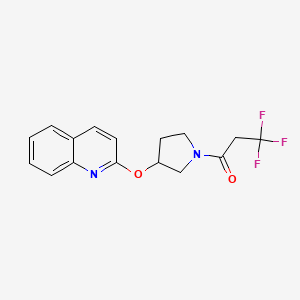


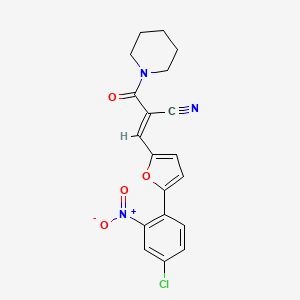
![5-[4-(Dimethylamino)phenyl]-2,4-pentadienylidenemalononitrile](/img/structure/B2859634.png)

